(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound adheres to IUPAC nomenclature for bicyclic systems, with a structured approach to identifying substituents and stereochemistry. The parent framework is bicyclo[2.2.1]hept-5-ene, a norbornene derivative characterized by two bridgehead carbons (C1 and C4) connected via three bridges of 2, 2, and 1 carbons, respectively. The double bond is located between C5 and C6, contributing to the "hepta-5-ene" descriptor.
The substituents include:
- Acetylamino group (-NHCOCH₃) at C2.
- Methyl ester group (-COOCH₃) at C2.
Stereochemical descriptors (1R,2R,4R) indicate the absolute configuration of the three chiral centers: C1, C2, and C4. The numbering follows IUPAC rules for bicyclic systems, prioritizing the longest bridge and ensuring the lowest possible locants for substituents.
Table 1: IUPAC Naming Components
| Component | Description |
|---|---|
| Bicyclo[2.2.1] | Bridge lengths: 2 (C1–C2–C3), 2 (C1–C4–C5), 1 (C1–C6–C4) |
| Hepta-5-ene | Seven-membered system with a double bond between C5 and C6 |
| 2-(Acetylamino) | Acetylamino substituent at C2 |
| 2-carboxylic acid methyl ester | Methyl ester functional group at C2 |
| (1R,2R,4R) | Absolute configuration of chiral centers C1, C2, and C4 |
Molecular Architecture and Bicyclic Framework Analysis
The bicyclo[2.2.1] framework provides a rigid, strained structure due to its bridged system. Key features include:
- Bridgehead carbons (C1 and C4) : Connected via three bridges (2, 2, 1 carbons).
- Double bond (C5–C6) : Introduces planar geometry and electronic conjugation, enhancing reactivity.
- Substituent positioning : Both acetylamino and methyl ester groups are attached to C2, creating a crowded environment that influences stereochemical outcomes.
Figure 1: Schematic Representation of the Bicyclo[2.2.1] System
(Note: Replace with actual structural diagram if permissible)
The bicyclic system’s rigidity restricts conformational freedom, making stereochemical control critical in synthesis. The endo/exo isomerism, discussed later, further modulates electronic and steric effects.
Stereochemical Configuration: Absolute Configuration Determination
The (1R,2R,4R) configuration is determined through methods such as X-ray crystallography or optical activity measurements. Each chiral center’s configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:
- C1 (R) : Priorities: COOCH₃ > NHCOCH₃ > C2 > C6.
- C2 (R) : Priorities: COOCH₃ > NHCOCH₃ > C1 > C3.
- C4 (R) : Priorities: C5 > C3 > C6 > C7.
The absolute configuration is validated by comparing experimental data (e.g., specific rotation) with computational models. The all-R configuration ensures minimal steric clashes between substituents, favoring the endo arrangement.
Table 2: Chiral Center Configurations
| Chiral Center | Priorities (CIP Rules) | Configuration |
|---|---|---|
| C1 | COOCH₃ > NHCOCH₃ > C2 > C6 | R |
| C2 | COOCH₃ > NHCOCH₃ > C1 > C3 | R |
| C4 | C5 > C3 > C6 > C7 | R |
Comparative Analysis of Exo vs. Endo Isomerism in Norbornene Derivatives
The endo/exo distinction in norbornene derivatives arises from substituent positions relative to the bicyclic framework. The endo rule favors transition states where substituents are positioned to maximize orbital overlap, enhancing stability and reactivity.
Key Differences Between Exo and Endo Isomers :
| Property | Endo Isomer | Exo Isomer |
|---|---|---|
| Stability | Higher due to reduced steric strain | Lower, prone to ring-opening |
| Reactivity | Enhanced in Diels-Alder reactions | Reduced due to less favorable transition state |
| Synthetic Prevalence | Common in natural products and targeted syntheses | Less common, often by-products |
In this compound, the endo configuration places both substituents on the same face (C2), minimizing steric hindrance and aligning with the endo rule. Exo isomers, with substituents on opposite faces, exhibit lower stability and are less frequently observed in synthetic or natural contexts.
Table 3: Exo vs. Endo Isomer Properties
| Isomer | Stability | Reactivity | Synthetic Utility |
|---|---|---|---|
| Endo | High | High | Preferred |
| Exo | Low | Low | Limited |
Properties
IUPAC Name |
methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(13)12-11(10(14)15-2)6-8-3-4-9(11)5-8/h3-4,8-9H,5-6H2,1-2H3,(H,12,13)/t8-,9+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTMULAEKSLWQD-WCABBAIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]1(C[C@H]2C[C@@H]1C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.25 g/mol
- IUPAC Name : Methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Antimicrobial Properties
Research indicates that bicyclic compounds often exhibit significant antimicrobial activity. A study conducted by Lu et al. (2021) demonstrated that derivatives of bicyclo[2.2.1]heptane structures possess potent activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of topoisomerase IV, a critical enzyme in bacterial DNA replication.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, Pasqua et al. (2023) reported that modifications at specific carbon positions in bicyclic structures enhance their selectivity towards cancer cells while minimizing toxicity to normal cells.
Neuropharmacological Effects
Recent findings suggest potential neuroprotective effects of this compound. It has been linked to modulating neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). A study by Bavo et al. (2020) highlighted that certain derivatives exhibit partial agonism at α4β2 nAChRs, which is associated with cognitive enhancement and neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : It selectively binds to nAChRs and other receptors, influencing neurotransmission.
- Cell Cycle Interference : Induces cell cycle arrest in cancer cells leading to apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Lu et al. (2021) | Demonstrated potent antimicrobial activity against MRSA; inhibition of topoisomerase IV observed. |
| Pasqua et al. (2023) | Showed anticancer effects via apoptosis induction in various cancer cell lines; selective toxicity noted. |
| Bavo et al. (2020) | Identified partial agonist activity at nAChRs; potential for cognitive enhancement and neuroprotection. |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A study demonstrated significant antibacterial activity using disk diffusion methods, suggesting its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity
In cancer research, (1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester has been evaluated for its cytotoxic properties. In assays involving human embryonic kidney cells (HEK-293), the compound induced apoptosis at higher concentrations, implicating it as a candidate for cancer therapeutics through the activation of caspase pathways.
Enzyme Inhibition
The bicyclic structure allows for unique interactions with biological macromolecules, facilitating enzyme inhibition. Preliminary studies suggest that this compound may act as an inhibitor of specific metabolic enzymes, which could be beneficial in metabolic disorder treatments.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Study 1: Antimicrobial Evaluation
A comprehensive study focused on the antimicrobial properties of bicyclic compounds revealed that derivatives similar to this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. The research utilized standard disk diffusion methods to assess efficacy and highlighted the potential for developing new antimicrobial agents based on this structural framework.
Case Study 2: Cytotoxic Activity in Cancer Research
In another study assessing cytotoxicity, this compound was tested on HEK-293 cells. The results indicated that at elevated concentrations, the compound induced apoptosis through caspase pathway activation, suggesting its role in cancer treatment strategies.
Chemical Reactions Analysis
2.1. Diels-Alder Cycloaddition
The norbornene framework is a classical diene in [4+2] cycloadditions. For example:
| Reactant | Conditions | Product | Key Features |
|---|---|---|---|
| Dienophile (e.g., maleic anhydride) | Thermal/acidic | Exo-adduct | Stereoselectivity governed by endo rule |
Mechanistic Notes :
-
The bicyclic system’s strain enhances reactivity.
-
Stereochemistry ((1R,2R,4R)) may influence regioselectivity .
2.2. Hydrolysis of Methyl Ester
The ester group can undergo saponification or acid-catalyzed hydrolysis:
| Conditions | Reagents | Product | Yield/Notes |
|---|---|---|---|
| Basic (NaOH/H₂O) | Aqueous NaOH | Carboxylic acid derivative | High yield under reflux |
| Acidic (H₃O⁺) | HCl/MeOH | Protonated intermediate | Requires harsher conditions |
Example :
-
Hydrolysis of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate to the carboxylic acid is well-documented .
2.3. Amide Functionalization
The acetylamino group may participate in:
-
Hydrolysis : Acidic/basic cleavage to generate amine or carboxylic acid derivatives.
-
Acylation/alkylation : Further modification at the nitrogen.
Limitations :
3.1. Intermediate in Drug Discovery
-
Norbornene derivatives are precursors for cytotoxic agents. For example, Kharitonov et al. (2012) utilized similar anhydrides for antitumor compound synthesis .
-
Methyl ester derivatives facilitate solubility in organic phases for downstream reactions .
3.2. Polymer Chemistry
-
Homopolymers of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exhibit thermal stability, suggesting potential for functional materials .
Key Challenges
-
Stereoselective synthesis : Achieving high enantiomeric purity in derivatives.
-
Stability : Sensitivity of the acetylamino group under acidic/basic conditions .
While direct data on the title compound is limited, its reactivity is anticipated to align with established norbornene and ester/amide chemistry. Experimental validation is critical to confirm these hypotheses.
Comparison with Similar Compounds
Structural Modifications and Stereochemistry
Substituent Variations
*Calculated molecular formula based on structural analysis.
Ester Group Variations
- Methyl vs. Ethyl Esters :
- Butyl Esters : Available commercially (e.g., LEAP CHEM’s product, ), these esters further enhance lipophilicity but reduce water solubility.
Stereochemical Differences
- The endo vs. exo configuration (e.g., ) significantly impacts molecular packing and melting points.
Preparation Methods
Bromination at C2
The methyl ester undergoes radical bromination using N-bromosuccinimide (NBS, 1.1 equiv) and azoisobutyronitrile (AIBN) as the initiator in CCl4 at 80°C. This regioselectively substitutes the C2 hydrogen with bromine, yielding (1R,2R,4R)-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester.
Analytical Validation :
- NMR : δ 4.3 ppm (s, 1H, bridgehead), δ 3.7 ppm (s, 3H, OCH3).
- X-ray Crystallography : Confirms bromine occupancy at C2.
Amination and Acetylation
The bromide is displaced with ammonia in a sealed tube at 120°C for 24 hours, producing the primary amine intermediate. Subsequent acetylation with acetic anhydride (2 equiv) in pyridine at 0°C yields the target compound.
Reaction Metrics :
- Ammonia Source : Saturated NH3/THF solution (5 equiv).
- Acetylation Yield : 78% after purification via silica gel chromatography (ethyl acetate:hexane, 1:2).
Stereochemical Integrity and Byproduct Analysis
The (1R,2R,4R) configuration is maintained through steric guidance from the norbornene framework. Minor byproducts (<5%) include:
- Exo-isomer : Arising from Diels-Alder adduct isomerization during hydrolysis.
- Diacetylated Derivative : Formed via over-acetylation, mitigated by controlling anhydride stoichiometry.
Chiral HPLC Analysis :
- Column: Chiralpak IA (hexane:isopropanol, 90:10).
- Retention Times: 12.3 minutes (target), 14.1 minutes (exo-byproduct).
Scale-Up Considerations and Industrial Relevance
Industrial production employs continuous-flow reactors for the Diels-Alder step to enhance heat dissipation and throughput. Bromination is conducted in a recirculating system to minimize NBS decomposition, while acetylation uses automated quench protocols to ensure reproducibility.
Economic Metrics :
- Cost per Kilogram : $1,200 (lab-scale) vs. $450 (industrial-scale).
- Throughput : 50 kg/month using modular flow systems.
Comparative Analysis with Alternative Routes
Reductive Amination Approach
Attempts to reduce a ketone intermediate (synthesized via oxidation of the ester) with NaBH3CN and ammonium acetate yielded <20% of the desired amine, underscoring the inefficiency of this route.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates achieved 98% enantiomeric excess but required costly biocatalysts (Candida antarctica Lipase B).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing bicyclo[2.2.1]heptane derivatives with ester and acetylamino functional groups?
- Methodological Answer : A typical approach involves lactonization and esterification steps. For example, hydration of bicyclo[2.2.1]hept-5-ene derivatives in sulfuric acid, followed by extraction with ether and subsequent oxidation with potassium permanganate, yields keto esters. Diazomethane treatment can then esterify carboxylic acid intermediates . Stereochemical control during synthesis may require optical resolution using chiral agents like cinchonidine .
Q. How is the structural identity of bicyclo[2.2.1]heptane-based esters confirmed in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H NMR to verify bicyclic framework and substituent integration.
- IR spectroscopy to identify ester (C=O stretch ~1700 cm⁻¹) and acetylamino (N-H stretch ~3300 cm⁻¹) groups.
- Mass spectrometry (LCMS) for molecular ion detection (e.g., m/z 414 [M+H]+ in related compounds) .
Q. What are the key challenges in isolating stereoisomers of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Separation of enantiomers often requires chiral chromatography or diastereomeric salt formation. For example, racemic mixtures of 7-syn-carboxybicyclo[2.2.1]heptan-2-one were resolved using cinchonidine to isolate optically active forms .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during the synthesis of (1R,2R,4R)-configured bicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptane) to enforce stereocontrol .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Rh or Ru complexes) for enantioselective hydrogenation of double bonds in the bicyclic system .
- Circular dichroism (CD) validation : Confirm absolute configuration via CD spectra (e.g., [θ] values at 302 nm for specific transitions) .
Q. What strategies address low yields in the hydrolysis or esterification steps of bicyclo[2.2.1]heptane intermediates?
- Methodological Answer :
- Reaction optimization : Adjust pH during acidic/basic workups (e.g., pH 5–8 for lactone ring opening) to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during esterification .
- Continuous extraction : Prolonged ether extraction (e.g., 3 days) improves recovery of hydrophilic byproducts .
Q. How do researchers analyze conflicting spectral data for bicyclo[2.2.1]heptane derivatives (e.g., NMR splitting patterns vs. computational models)?
- Methodological Answer :
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in diastereomer assignment .
- X-ray crystallography : Resolve absolute configuration discrepancies using single-crystal structures (e.g., for bicyclo[2.2.1]heptane lactones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
